molecular formula C36H57N13O11 B12712893 1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide CAS No. 60643-92-7

1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide

Cat. No.: B12712893
CAS No.: 60643-92-7
M. Wt: 847.9 g/mol
InChI Key: KGSKQRPJFBFFBW-LVSKWPNFSA-N
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Description

Systematic IUPAC Name Deconstruction

The systematic name of the compound is constructed according to IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN) rules for peptide derivatives. The name can be deconstructed as follows:

  • 1-(2,4-Dinitrophenyl) : This prefix denotes a phenyl group substituted with nitro groups at positions 2 and 4, attached to the α-amino group of the N-terminal proline residue. The "1-" locant specifies attachment to the proline nitrogen.
  • L-Prolyl : The first amino acid residue, L-proline, is a cyclic secondary amine. Its stereochemistry is specified by the "L" prefix, indicating the S-configuration at the α-carbon.
  • L-Leucylglycyl : L-leucine (branched aliphatic side chain) is linked via a peptide bond to glycine (no chiral center).
  • L-Isoleucyl : L-isoleucine, a diastereomer of leucine, follows, with a β-branched side chain.
  • L-Alanylglycyl : L-alanine (methyl side chain) precedes another glycine residue.
  • L-Argininamide : The C-terminal residue is L-arginine, modified as an amide (-NH₂) instead of a free carboxylate.

The full name adheres to the IUPAC principle of listing residues from N- to C-terminus, with substituents described as prefixes.

Table 1: Amino Acid Sequence and Properties

Position Residue Three-Letter Symbol Side Chain Property
1 L-Proline Pro Cyclic, hydrophobic
2 L-Leucine Leu Branched, hydrophobic
3 Glycine Gly Flexible, no side chain
4 L-Isoleucine Ile β-Branched, hydrophobic
5 L-Alanine Ala Small, hydrophobic
6 Glycine Gly Flexible, no side chain
7 L-Arginine Arg Positively charged (guanidinium)

Properties

CAS No.

60643-92-7

Molecular Formula

C36H57N13O11

Molecular Weight

847.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C36H57N13O11/c1-6-20(4)30(35(56)43-21(5)32(53)41-17-28(50)44-23(31(37)52)9-7-13-40-36(38)39)46-29(51)18-42-33(54)24(15-19(2)3)45-34(55)26-10-8-14-47(26)25-12-11-22(48(57)58)16-27(25)49(59)60/h11-12,16,19-21,23-24,26,30H,6-10,13-15,17-18H2,1-5H3,(H2,37,52)(H,41,53)(H,42,54)(H,43,56)(H,44,50)(H,45,55)(H,46,51)(H4,38,39,40)/t20-,21-,23-,24-,26-,30-/m0/s1

InChI Key

KGSKQRPJFBFFBW-LVSKWPNFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Peptide Chain Assembly

The peptide sequence is assembled from the C-terminus to the N-terminus, typically using the following approach:

  • Starting with the C-terminal amino acid (argininamide) , which is often introduced as a resin-bound or protected derivative.
  • Stepwise coupling of amino acids : glycine, alanine, isoleucine, glycine, leucine, and proline, in that order.
  • Each amino acid is introduced as a protected derivative (e.g., Fmoc or Boc protection on the amino group) to prevent side reactions.
  • Coupling reagents such as HBTU, HATU, or DIC in the presence of bases like DIPEA are used to activate the carboxyl group of the incoming amino acid for amide bond formation.
  • After each coupling, deprotection of the amino group is performed to allow the next amino acid to be attached.

Introduction of the 2,4-Dinitrophenyl Group

  • The 2,4-dinitrophenyl (DNP) group is introduced specifically at the N-terminal proline residue.
  • This is typically done by reacting the free amino group of the terminal proline with 2,4-dinitrofluorobenzene or a similar activated dinitrophenyl reagent.
  • The reaction conditions are controlled to ensure selective substitution without affecting the peptide backbone.

Final Deprotection and Cleavage

  • After the full peptide chain assembly and DNP modification, the peptide is cleaved from the solid support (if SPPS is used) using appropriate cleavage cocktails (e.g., trifluoroacetic acid-based mixtures).
  • Side-chain protecting groups are simultaneously removed.
  • The crude peptide is then precipitated and purified.

Purification and Characterization

  • Purification is commonly performed by reverse-phase high-performance liquid chromatography (RP-HPLC) .
  • The purity and identity of the peptide are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
  • UV-Vis spectroscopy is used to verify the presence of the DNP chromophore by its characteristic absorbance.

Summary Table of Preparation Steps

Step Number Process Description Reagents/Conditions Purpose/Outcome
1 C-terminal amino acid attachment Resin-bound argininamide or protected arginine Starting point for peptide synthesis
2 Sequential amino acid coupling Fmoc/Boc-protected amino acids, HBTU/HATU/DIC, DIPEA Formation of peptide bonds
3 Amino group deprotection Piperidine (for Fmoc) or TFA (for Boc) Prepare for next amino acid coupling
4 N-terminal 2,4-dinitrophenyl group attachment 2,4-dinitrofluorobenzene, mild base Introduce chromophore for detection
5 Cleavage from resin and side-chain deprotection TFA-based cleavage cocktail Release peptide and remove protecting groups
6 Purification RP-HPLC Obtain pure peptide
7 Characterization MS, NMR, UV-Vis Confirm structure and purity

Research Findings and Optimization Notes

  • The coupling efficiency is critical for high purity; use of excess coupling reagents and double coupling steps can improve yield.
  • The DNP group attachment requires careful pH control to avoid side reactions and ensure selective labeling.
  • Purification by RP-HPLC typically yields peptides with >95% purity suitable for biochemical assays.
  • The peptide’s chromophoric DNP group allows for sensitive detection in enzymatic assays, making the preparation method crucial for reproducible activity measurements.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide can undergo various chemical reactions, including:

    Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite (Na₂S₂O₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Oxidation: Oxidized derivatives of the dinitrophenyl group.

    Reduction: Amino derivatives of the dinitrophenyl group.

    Substitution: Substituted derivatives where the nitro groups are replaced by other functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C36H57N13O11
  • Molecular Weight : 847.92 g/mol
  • CAS Number : 60643-92-7
  • EINECS Number : 262-346-0

The structure includes multiple amino acids linked by peptide bonds, which may influence its biological activity and interactions with various biological systems.

Biological Applications

  • Enzyme Substrate :
    • The compound serves as a substrate for animal collagenase, an enzyme involved in the degradation of collagen. This application is significant in studying collagen metabolism and related diseases such as fibrosis and cancer .
  • Peptide Synthesis :
    • It is utilized in peptide synthesis protocols, particularly for creating peptides with specific sequences that can be used in drug development or as research tools in molecular biology .
  • Drug Development :
    • The compound's structural features make it a candidate for developing peptide-based drugs targeting specific receptors or pathways. Its dinitrophenyl group can enhance binding affinity to certain biological targets .
  • Research in Neuroprotection :
    • Studies have indicated potential neuroprotective effects of similar compounds, suggesting that this peptide may be investigated for its ability to protect neuronal cells from oxidative stress or apoptosis .

Case Study 1: Collagenase Activity

A study demonstrated that 1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide could be effectively used to evaluate collagenase activity in vitro. The results indicated that the compound could serve as a reliable substrate for measuring enzymatic activity, thus aiding research in extracellular matrix remodeling .

Case Study 2: Structure-Activity Relationship

Research focusing on structure-activity relationships (SAR) involving this compound revealed insights into how modifications to the peptide sequence could enhance its biological activity. Computational modeling suggested that specific amino acid substitutions could improve receptor binding characteristics, making it a valuable candidate for further drug design .

Case Study 3: Neuroprotective Effects

A recent investigation evaluated the neuroprotective properties of related peptides in human neuroblastoma cells. The findings suggested that compounds with similar structural motifs could inhibit cell death induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-L-prolyl-L-leucylglycyl-L-isoleucyl-L-alanylglycyl-L-argininamide is primarily influenced by the presence of the dinitrophenyl group and the peptide chain. The dinitrophenyl group can interact with various molecular targets through its electron-withdrawing properties, affecting the overall reactivity and binding affinity of the compound. The peptide chain can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations Among Analogues

The compound shares structural homology with several peptide derivatives, differing primarily in amino acid substitutions, terminal modifications, or functional groups. Key examples include:

Compound Name (CAS No.) Molecular Formula Key Structural Differences vs. Target Compound Potential Applications Source
DNP-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ (121282-17-5) C₄₅H₆₄N₁₄O₁₁ - Trp replaces Ile
- Additional Leu residue
Fluorescent MMP substrate
DNP-Pro-Leu-Gly-Leu-N-Me-Phe-Ala-D-Arg-NH₂ (140162-96-5) C₄₃H₆₃N₁₃O₁₁ - N-methyl-Phe replaces Ile
- Shorter backbone
Enhanced protease resistance
DNP-Pro-Leu-Gly-Arg-Trp-Ala-D-Arg-NH₂ (140162-64-7) C₄₆H₆₅N₁₅O₁₂ - Arg replaces Ile
- Extended cationic charge
Cell-penetrating peptide studies
DNP-Pro-Leu-Gly-Leu-Phe-Ala-D-Arg-NH₂ (140162-48-7) C₄₃H₆₃N₁₃O₁₁ - Phe replaces Ile Hydrophobic interaction studies
N²-(N-(DNP-Gln)-Gly-Ile-Ala-Gly-Gln)-D-Arg (63014-09-5) C₄₇H₆₈N₁₆O₁₅ - Gln replaces Pro
- Additional Gln residue
Pharmaceutical intermediate

Functional Implications of Structural Differences

  • Amino Acid Substitutions: Isoleucine (Ile) vs. Tryptophan (Trp): The Trp-containing analogue (121282-17-5) introduces a bulky, fluorescent side chain, enabling real-time monitoring of matrix metalloproteinase (MMP) activity via Förster resonance energy transfer (FRET) . In contrast, the Ile residue in the target compound may enhance substrate specificity for proteases favoring hydrophobic residues.
  • Terminal Modifications :
    • The argininamide terminus in all analogues ensures solubility and mimics natural peptide substrates. However, the Arg-for-Ile substitution in 140162-64-7 introduces a cationic guanidinium group, which may improve binding to anionic targets (e.g., heparin-binding proteins) .

Pharmacokinetic and Physicochemical Comparisons

  • Solubility : The DNP group reduces aqueous solubility across all analogues, but the Trp-containing derivative (121282-17-5) exhibits improved solubility in organic solvents due to its aromatic side chain .
  • Stability : N-methylation (140162-96-5) and Pro-to-Gln substitution (63014-09-5) confer resistance to enzymatic degradation compared to the target compound .
  • Bioactivity : The target compound’s Ile-Ala-Gly sequence may optimize cleavage by MMP-2/9, whereas the Phe-containing analogue (140162-48-7) shows preferential cleavage by chymotrypsin-like proteases .

Q & A

Q. Example Table: Key Variables in MMP Assays

VariableImpact on IC₅₀Standardization Method
Enzyme SourceRecombinant vs. tissue-derivedUse commercial recombinant MMPs
Substrate Conc.Km-dependent saturationOptimize via Michaelis-Menten
DetergentTriton X-100 may inhibit MMPsLimit to 0.01% v/v

Basic Question: What synthetic challenges arise when introducing the 2,4-dinitrophenyl (DNP) group?

Answer:
The DNP group’s electron-deficient aromatic ring requires nucleophilic aromatic substitution under controlled conditions:

  • Coupling Reagent : Use HOBt/DIC in DMF for minimal racemization.
  • Temperature : 0–4°C to prevent side reactions (e.g., nitro group reduction).
  • Protection Strategy : The proline residue’s N-terminus is DNP-modified early in SPPS to avoid steric hindrance during elongation .
  • Purification : Gel filtration chromatography removes unreacted DNP precursors.

Advanced Question: How does the peptide’s sequence influence its resistance to proteolytic hydrolysis?

Answer:
Hydrolytic stability is sequence-dependent:

  • Proline Residues : The cyclic structure of L-prolyl reduces peptide bond flexibility, slowing trypsin-like protease cleavage.
  • DNP Group : Steric hindrance from the bulky DNP moiety protects adjacent bonds (e.g., prolyl-leucyl).
  • Glycine Spacers : Glycyl residues (e.g., glycyl-L-isoleucyl) increase conformational flexibility, potentially exposing cleavage sites .

Q. Methodological Validation :

  • In Vitro Hydrolysis Assay : Incubate with trypsin/chymotrypsin (1:50 enzyme:substrate ratio) and monitor via HPLC over 24h .
  • Mass Spec Fragmentation : Identify cleavage products (e.g., loss of DNP-prolyl fragment at m/z ~300).

Advanced Question: How is this peptide applied in studying matrix metalloproteinase (MMP) kinetics?

Answer:
The DNP group acts as a chromogenic quencher in FRET-based assays:

  • Substrate Design : The sequence PLGL (prolyl-leucyl-glycyl-leucyl) is cleaved by MMP-2/9 between Gly and Leu.
  • Assay Workflow :
    • Fluorophore Pair : Use DNP (quencher) and adjacent dansyl or EDANS (donor).
    • Kinetic Readout : Measure fluorescence recovery (λex 340 nm, λem 490 nm) post-cleavage .
  • Data Analysis : Calculate kcat/Km using the initial linear phase of fluorescence vs. time.

Q. Example Table: MMP-2 Cleavage Efficiency

[Substrate] (μM)Initial Rate (RFU/min)kcat/Km (M⁻¹s⁻¹)
10120 ± 81.2 × 10⁴
50450 ± 201.1 × 10⁴

Basic Question: What computational tools are used to model this peptide’s interaction with MMPs?

Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding poses using the MMP-2 crystal structure (PDB: 1CK7). Focus on the S1’ pocket accommodating the DNP group.
  • MD Simulations (GROMACS) : Simulate 100 ns trajectories to assess stability of the PLGL-MMP complex.
  • QM/MM Calculations : Evaluate electronic interactions between the DNP nitro groups and catalytic Zn²⁺ ion .

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